![molecular formula C16H14O6 B5852084 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate, also known as CDDO-Im, is a synthetic triterpenoid compound that has been the subject of extensive scientific research. This compound is derived from the natural triterpenoid, oleanolic acid, and has been found to have a wide range of potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate is complex and involves multiple pathways. It has been shown to activate the Nrf2 pathway, which is responsible for regulating the body's antioxidant response. Additionally, 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Additionally, 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one limitation of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate. One area of research could focus on the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate, including its use in the treatment of neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Finally, research could be conducted to investigate the potential synergy between 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate and other compounds, which could lead to the development of new combination therapies.
Synthesemethoden
The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate involves the conversion of oleanolic acid to CDDO, which is then reacted with imidazole to produce 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate. This process involves several steps and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-8(17)20-10-6-13(21-9(2)18)15-11-4-3-5-12(11)16(19)22-14(15)7-10/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNIIYPYMWIMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 9-acetoxy-4-oxo-1,2,3,4-tetrahydro-cyclopenta(C)chromen-7-YL ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)

![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)

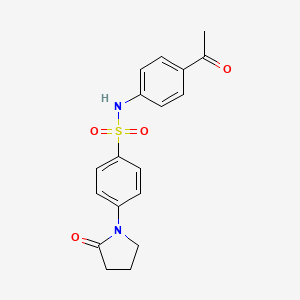
![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)

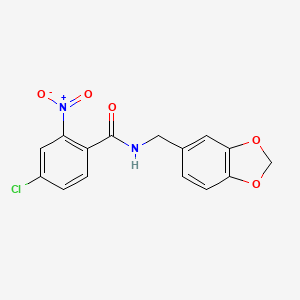
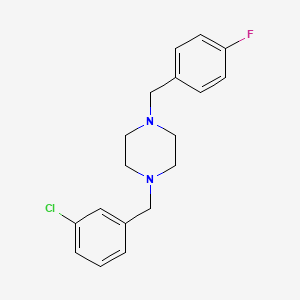
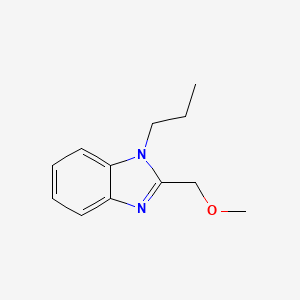
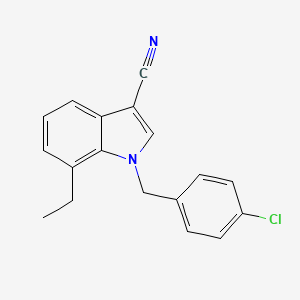
![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)
